molecular formula C2HBrN2S B2823889 4-Bromo-1,2,3-thiadiazole CAS No. 500314-99-8

4-Bromo-1,2,3-thiadiazole

Cat. No. B2823889
CAS RN: 500314-99-8
M. Wt: 165.01
InChI Key: ZHFOJURELNUINM-UHFFFAOYSA-N
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Description

4-Bromo-1,2,3-thiadiazole is a chemical compound that is part of the thiadiazole family . Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom .


Synthesis Analysis

The synthesis of 4-Bromo-1,2,3-thiadiazole and its derivatives has been a subject of research in recent years . For instance, one study reported the selective synthesis of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2,3-thiadiazole and its derivatives has been studied using X-ray diffraction analysis and ab initio calculations . These studies have revealed the electronic structure and electron delocalization in these compounds .


Chemical Reactions Analysis

4-Bromo-1,2,3-thiadiazole and its derivatives have been found to be reactive in aromatic nucleophilic substitution reactions and cross-coupling reactions . For example, one study reported the use of palladium-catalyzed C-H direct arylation reactions for 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) with selective formation of mono-arylated derivatives .

Scientific Research Applications

These applications highlight the versatility and potential of 4-bromothiadiazole in various scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

4-Bromo-1,2,3-thiadiazole, also known as 4-bromothiadiazole, is a derivative of thiadiazole, a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including anticancer effects . They have been found to interfere with DNA synthesis, inhibiting the replication of both human tumor and bacterial cells .

Mode of Action

The mode of action of 4-bromothiadiazole involves its interaction with its targets, leading to changes in cellular processes. One group of 1,2,3-thiadiazole derivatives, which may include 4-bromothiadiazole, has been found to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

The biochemical pathways affected by 4-bromothiadiazole are primarily related to its anticancer activity. By blocking the activity of Hsp90, 4-bromothiadiazole disrupts the proper folding of proteins, leading to the degradation of oncoproteins . This disruption can affect various cancer-related pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that 4-bromothiadiazole may have good bioavailability.

Result of Action

The result of 4-bromothiadiazole’s action is primarily its potential anticancer effects. By interacting with its targets and affecting biochemical pathways, 4-bromothiadiazole can lead to the degradation of oncoproteins, potentially inhibiting the growth of cancer cells .

Action Environment

The action environment of 4-bromothiadiazole can influence its action, efficacy, and stability. For instance, the reactivity of bromobenzo-bis-thiadiazoles, such as 4-bromothiadiazole, can be increased in aromatic nucleophilic substitution reactions . Furthermore, the incorporation of bromine atoms improves the electrical deficiency of these compounds without affecting their aromaticity . This suggests that the chemical environment and conditions can significantly influence the action and properties of 4-bromothiadiazole.

Safety and Hazards

4-Bromo-1,2,3-thiadiazole and its derivatives are considered hazardous. They are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Bromoderivatives of benzofused 1,2,5-thiadiazoles, which include 4-Bromo-1,2,3-thiadiazole, are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Future research could focus on the selective synthesis of mono-arylated derivatives of 4-Bromo-1,2,3-thiadiazole, which could be potentially interesting compounds for organic photovoltaic components .

properties

IUPAC Name

4-bromothiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-6-5-4-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFOJURELNUINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2,3-thiadiazole

CAS RN

500314-99-8
Record name 4-bromo-1,2,3-thiadiazole
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